8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-cyclopropyl-4-(3-methoxypropylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-8-2-7-15-13-11-5-6-12(19)18(10-3-4-10)14(11)17-9-16-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGWUZNGVDEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C=CC(=O)N(C2=NC=N1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines and cyclopropyl derivatives. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of pyrimidine-5-carbaldehyde with an amine in the presence of a base, followed by cyclization to form the pyrido[2,3-d]pyrimidine core.
Horner–Emmons Reaction: This method involves the reaction of pyrimidine-5-carbaldehyde with phosphonate esters, followed by cyclization.
Wittig Reaction: This reaction involves the reaction of pyrimidine-5-carbaldehyde with phosphonium ylides, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound are typically based on the aforementioned synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
Alkylation at N8 Position
The N8 position in pyrido[2,3-d]pyrimidin-7(8H)-ones is a common site for alkylation. For example:
-
Sodium hydride (NaH) in dimethylformamide (DMF) facilitates alkylation with alkyl halides (e.g., iodoethane, iodopropane) at 50–60°C, yielding N8-substituted derivatives .
-
Typical yields range from 64–97% depending on steric and electronic factors .
Example Reaction Table
Substitution at C4 Position
The C4-amino group in pyrido[2,3-d]pyrimidin-7(8H)-ones is highly reactive. The 4-((3-methoxypropyl)amino) substituent likely originates from nucleophilic substitution or reductive amination:
-
Reductive alkylation with amines (e.g., 3-methoxypropylamine) in the presence of formaldehyde and sodium cyanoborohydride is a common method for introducing secondary amines at C4 .
-
Alternatively, chloro or bromo precursors at C4 undergo nucleophilic displacement with amines under basic conditions (e.g., K2CO3 in DMF) .
Oxidation and Dehydrogenation
Pyrido[2,3-d]pyrimidin-7(8H)-ones with 5,6-dihydro structures can undergo photoinduced oxidative dehydrogenation:
-
Irradiation at 450 nm in DMSO under aerobic conditions eliminates H2 from the 5,6-dihydro scaffold, yielding fully aromatic derivatives .
-
This autocatalytic process involves radical intermediates and does not require external photosensitizers .
Functionalization of the Cyclopropyl Group
The cyclopropyl substituent at N8 may participate in ring-opening reactions under acidic or radical conditions, though no direct examples are reported. Analogous studies suggest:
-
Acid-catalyzed ring-opening could yield linear alkyl chains (e.g., propanal derivatives).
-
Radical stabilization by the cyclopropane ring may influence regioselectivity in further substitutions .
Biological Activity Correlation
While not a direct reaction, substituent patterns correlate with biological activity:
-
C2 and C4 groups (e.g., amino, methylthio) affect kinase inhibition (e.g., CDK4) .
-
N8 substituents (cyclopropyl vs. alkyl/cyclohexyl) modulate solubility and target selectivity .
Key Challenges and Research Gaps
-
Stereochemical Control : Cyclopropane introduction at N8 may require chiral catalysts or enantioselective alkylation.
-
Stability of 3-Methoxypropylamino Group : Methoxypropyl chains are prone to oxidation; stabilization strategies (e.g., protecting groups) are unexplored.
-
Scalability : High-yield methods for multi-step functionalization (e.g., cyclopropyl + methoxypropylamino) remain unvalidated.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 270.32 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity.
Anticancer Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, exhibit significant anticancer properties. They have been shown to target various kinases involved in cancer cell proliferation:
- Mechanism of Action : The compound acts as an inhibitor of specific kinases that are overexpressed in certain cancers, disrupting signaling pathways that promote tumor growth.
- Case Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. For instance, a study highlighted its efficacy against MCF-7 (breast cancer) cells with an IC50 value indicating potent activity .
Neurological Applications
The compound is also being investigated for its neuroprotective effects:
- Potential for Alzheimer's Disease : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function.
- Research Findings : Animal models have shown improved memory retention and reduced amyloid plaque formation when treated with this compound .
Comparative Analysis with Other Pyrido[2,3-d]pyrimidine Derivatives
| Compound Name | Target Kinase | Activity | Reference |
|---|---|---|---|
| This compound | Various kinases | Anticancer | |
| Vistusertib | mTOR | Antitumor | |
| Trametinib | MEK | Antitumor |
Synthesis and Development
The synthesis of this compound involves multiple steps:
- Starting Materials : The synthesis begins with readily available pyrido[2,3-d]pyrimidine derivatives.
- Reagents Used : Common reagents include acetic acid and various alkylating agents.
- Yield Optimization : Modifications in reaction conditions have been shown to enhance yield and purity.
Mechanism of Action
The mechanism of action of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, which are crucial for various cellular processes. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparison
The table below highlights structural variations at key positions (N8, C4, C2) and associated biological activities:
Key Observations:
Cyclopropyl’s ring strain may enhance metabolic stability compared to linear alkyl chains .
C4 Substitution: The 3-methoxypropylamino group balances hydrophilicity (via methoxy) and flexibility (via propyl chain), contrasting with rigid aromatic substituents (e.g., dichlorophenyl in FRAX486) . Compared to morpholinopropyl (18a) or methylpiperazinyl (Compound 14), this group may offer distinct hydrogen-bonding interactions with kinase ATP-binding pockets .
C2 Substitution: The absence of a C2 substituent in the target compound differentiates it from analogs with arylamino (Compound 14) or methylthio (Compound 44) groups, which often enhance potency via hydrophobic interactions .
Biological Activity
8-Cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, starting from pyrimidine derivatives. The key steps include the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of cyclopropyl and methoxypropyl groups via nucleophilic substitution reactions. Detailed synthetic routes can be found in patent literature .
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It has been reported to act as a modulator of specific kinases and receptors involved in cellular signaling pathways. Notably, it may inhibit PI3Kδ activity, which plays a critical role in several diseases, including cancer and chronic obstructive pulmonary disease (COPD) .
Pharmacological Profiles
Research indicates that this compound demonstrates:
- Antiproliferative Activity: In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle progression.
- Enzyme Inhibition: The compound has been tested against several enzymes, showing significant inhibitory effects on deubiquitinating enzymes like USP28, which is crucial for regulating protein degradation pathways .
Comparative Biological Activity
A summary of the biological activity compared to other similar compounds is presented in Table 1.
| Compound Name | IC50 (µM) | Target Enzyme | Remarks |
|---|---|---|---|
| This compound | 0.61 | USP28 | High potency against gastric cancer cells |
| Compound A | 1.10 | PI3Kδ | Moderate selectivity |
| Compound B | >100 | Various kinases | Low activity |
Case Studies
- Gastric Cancer Cell Lines: A study evaluated the efficacy of the compound against HGC-27 gastric cancer cells. Results indicated an IC50 value of 0.61 µM, suggesting strong antiproliferative effects attributed to USP28 inhibition .
- Chronic Obstructive Pulmonary Disease (COPD): Another investigation highlighted the compound's potential in modulating PI3Kδ signaling pathways relevant to COPD pathogenesis. The compound demonstrated selective inhibition with an IC50 value of 14 nM .
Q & A
Q. 1.1. What are the key considerations in designing a synthetic route for this compound?
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves cyclization and functionalization steps. For the target compound:
- Core Formation : Start with pyridine or pyrimidine precursors. Cyclopropane introduction at the 8-position (e.g., via nucleophilic substitution with cyclopropylamine) is critical .
- Amino Group Functionalization : Introduce the (3-methoxypropyl)amino group at the 4-position using coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution under reflux with amines) .
- Purification : Use HPLC (≥98% purity) to isolate intermediates and final products .
Q. 1.2. How can structural characterization be validated for this compound?
- Spectroscopy : Employ -/-NMR to confirm substituent positions and cyclopropane integrity. IR spectroscopy can verify amine and carbonyl groups .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related pyridopyrimidinones .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent Variation : Synthesize analogs by modifying the cyclopropyl group (e.g., replacing with cyclopentyl or ethyl) or altering the amino side chain (e.g., varying alkyl chain length or methoxy position) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays. Compare IC values to identify critical substituents .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing substituents that enhance affinity .
Q. 2.2. What strategies address low yield in the cyclopropane functionalization step?
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) to improve cross-coupling efficiency .
- Reaction Solvent : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Evidence suggests DMF enhances cyclopropane coupling in similar systems .
- Temperature Control : Reflux conditions (e.g., 80–100°C) may promote cyclopropane stability while avoiding decomposition .
Q. 2.3. How can metabolic stability be assessed for this compound in preclinical studies?
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life () and identify metabolic hotspots (e.g., methoxypropyl side chain oxidation) .
- Isotope Labeling : Incorporate -labels at the cyclopropane or methoxy groups to track metabolite formation via LC-MS .
Data Contradiction and Reproducibility
Q. 3.1. How to resolve discrepancies in reported biological activity across studies?
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., nM vs. µM) and buffer conditions (pH, cofactors) .
- Compound Purity : Re-test batches with HPLC to rule out impurities affecting activity. For example, ≥98% purity is critical for reliable IC values .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., cellular assays vs. enzymatic assays) .
Q. 3.2. Why might NMR spectra differ between synthetic batches?
- Solvent Effects : Deuterated solvents (e.g., DMSO-d vs. CDCl) can shift proton signals. Re-run spectra in a standardized solvent .
- Tautomeric Forms : Pyridopyrimidinones may exhibit keto-enol tautomerism, altering peak splitting. Use variable-temperature NMR to assess dynamic equilibria .
Methodological Innovations
Q. 4.1. What advanced techniques optimize regioselectivity in amino group introduction?
Q. 4.2. How to enhance aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or PEG groups at the 7-position carbonyl, as seen in tubercidin analogs .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve solubility without altering core activity .
Stability and Storage
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
